5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide
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Overview
Description
5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the sulfonamide group through the reaction of an amine with a sulfonyl chloride. The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The formyl group is often introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 5-Carboxy-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide.
Reduction: 5-Hydroxymethyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-phenoxybenzenesulfonamide: Lacks the thiophene moiety.
2-Phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzenesulfonamide: Lacks the formyl group.
5-Formyl-2-phenoxy-3-aminobenzenesulfonamide: Lacks the thiophene moiety and the methyl group on the amino group.
Uniqueness
The presence of both the thiophene moiety and the formyl group in 5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide makes it unique compared to similar compounds. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for further research.
Properties
CAS No. |
62274-14-0 |
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Molecular Formula |
C18H16N2O4S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-formyl-2-phenoxy-3-(thiophen-2-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S2/c19-26(22,23)17-10-13(12-21)9-16(20-11-15-7-4-8-25-15)18(17)24-14-5-2-1-3-6-14/h1-10,12,20H,11H2,(H2,19,22,23) |
InChI Key |
FHNLAKRKRNTQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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